Product packaging for 2(3H)-Benzofuranthione(Cat. No.:CAS No. 84877-71-4)

2(3H)-Benzofuranthione

Cat. No.: B13790004
CAS No.: 84877-71-4
M. Wt: 150.20 g/mol
InChI Key: XGIXBZNKLCEBLB-UHFFFAOYSA-N
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Description

2(3H)-Benzofuranthione (CAS 84877-71-4) is a sulfur-containing analogue of 2-coumaranone (2(3H)-Benzofuranone), where the carbonyl oxygen is replaced by a sulfur atom to form a thiocarbonyl group . The compound has the molecular formula C 8 H 6 OS and a molecular weight of 150.20 g/mol . Its structure consists of a benzofuran core, a bicyclic system with a benzene ring fused to a heterocyclic five-membered ring, which contains the thione group . Researchers can utilize this compound as a key synthetic intermediate or building block for exploring structural variations in heterocyclic chemistry. The calculated properties include a density of approximately 1.304 g/cm³ and a boiling point of around 232.39 °C . The structural motif of the benzofuran core is found in various compounds of high pharmacological activity and is a basis for some natural products . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6OS B13790004 2(3H)-Benzofuranthione CAS No. 84877-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84877-71-4

Molecular Formula

C8H6OS

Molecular Weight

150.20 g/mol

IUPAC Name

3H-1-benzofuran-2-thione

InChI

InChI=1S/C8H6OS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2

InChI Key

XGIXBZNKLCEBLB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC1=S

Origin of Product

United States

The Significance of Sulfur Containing Heterocycles

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings, with nitrogen, oxygen, and sulfur being the most common heteroatoms. britannica.com The inclusion of these heteroatoms imparts distinct physical and chemical properties that often differ significantly from their all-carbon counterparts. britannica.com

Sulfur-containing heterocycles, in particular, are integral to numerous fields. ijarst.in They are prevalent in a wide array of pharmaceuticals, contributing to treatments for a range of conditions including diabetes, cancer, and infections. openmedicinalchemistryjournal.com The unique electronic properties conferred by the sulfur atom also make these compounds valuable in materials science, with applications in organic electronics and functional dyes. ijarst.inopenmedicinalchemistryjournal.com The development of synthetic strategies to create these molecules is an ongoing area of research, highlighting their importance in modern chemistry. ijarst.in

Synthetic Methodologies for 2 3h Benzofuranthione and Its Derivatives

Direct Thionation Approaches

A prevalent method for synthesizing 2(3H)-benzofuranthione involves the direct conversion of the corresponding oxygen analog, 2(3H)-benzofuranone. This transformation is achieved through the use of specific thionating reagents that facilitate the replacement of a carbonyl oxygen with a sulfur atom.

Conversion from 2(3H)-Benzofuranones via Thionating Reagents

The direct thionation of 2(3H)-benzofuranones is a widely employed strategy for the synthesis of 2(3H)-benzofuranthiones. researchgate.net This method relies on the use of potent thionating agents that can efficiently convert the lactone carbonyl group into a thiocarbonyl group.

Several reagents are known to effect this transformation. Lawesson's reagent is a popular choice for the thionation of a variety of carbonyl compounds, including lactones. wikipedia.orgorganic-chemistry.orgnih.gov It is recognized for its mild reaction conditions and often provides good yields of the desired thiocarbonyl compounds. organic-chemistry.org

Another effective thionating system is a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO). nih.govaudreyli.com This reagent combination has been shown to convert esters and lactones to their corresponding thiono derivatives in yields that are often comparable or even superior to those obtained with Lawesson's reagent. nih.govaudreyli.comresearchgate.net An advantage of the P₄S₁₀/HMDO system is the simplified removal of byproducts through hydrolytic workup or filtration, which can be more convenient than the chromatographic purification often required for reactions using Lawesson's reagent. nih.govaudreyli.com Other thionating reagents reported in the literature include phosphorus pentasulfide alone, Davy's reagent, Heimgartner's reagent, and Bergman's reagent (P₄S₁₀/pyridine). researchgate.net

Microwave irradiation has also been utilized to accelerate the thionation process, offering a rapid and efficient solvent-free method for the synthesis of thioketones, thiolactones, and other thiocarbonyl compounds using Lawesson's reagent. organic-chemistry.orgorganic-chemistry.org

Mechanism of Thionation Reactions

The mechanism of thionation, particularly with Lawesson's reagent, has been a subject of detailed study. nih.gov Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide in solution. wikipedia.orgorganic-chemistry.orgnih.gov This reactive intermediate is key to the thionation process.

The generally accepted mechanism involves a two-step process: unict.it

Cycloaddition: A concerted cycloaddition reaction occurs between the dithiophosphine ylide monomer and the carbonyl group of the 2(3H)-benzofuranone. This step forms a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgunict.it

Cycloreversion: The thiaoxaphosphetane intermediate then undergoes a cycloreversion, which is the rate-limiting step. This fragmentation leads to the formation of the desired thiocarbonyl compound, this compound, and a stable phenyl(thioxo)phosphine oxide byproduct. organic-chemistry.orgunict.it

De Novo Synthesis Routes for the this compound Scaffold

In addition to the direct thionation of pre-existing lactones, the this compound ring system can be constructed from simpler starting materials through de novo synthesis strategies. These methods involve the formation of the heterocyclic ring itself.

Ring-Closure Strategies

Ring-closure reactions are a fundamental approach to constructing heterocyclic systems. For the synthesis of 2(3H)-benzofuranthiones and related structures, intramolecular cyclization reactions are employed. One such strategy involves the intramolecular cyclization of appropriately substituted aromatic precursors. For instance, the synthesis of substituted benzofurans can be achieved through the ring-closing metathesis of 1-allyl-2-allyloxybenzenes. organic-chemistry.org Although this example leads to a benzofuran (B130515), similar ring-closing principles can be adapted for the synthesis of sulfur-containing analogs.

Another relevant ring-closing method is the intramolecular cyclization of biaryl thioethers to form dibenzothiophene (B1670422) sulfonium (B1226848) salts, which can then be used in further reactions. nih.gov While not directly yielding this compound, this demonstrates a powerful ring-closing strategy for related sulfur-containing aromatic systems. The synthesis of benzofuran-2(3H)-ones can also be achieved through the lactonization of o-hydroxy phenylacetic acid, a reaction that can be catalyzed by silica (B1680970) gel sulfonic acid. google.com This lactone product could then potentially undergo thionation as described previously.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another powerful tool for the synthesis of the benzofuran scaffold. A [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane (B42901) has been developed for the one-pot synthesis of functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones. rsc.org This method offers a metal-free approach to constructing the core benzofuranone structure, which can then be a substrate for thionation.

Similarly, [3+2] annulation reactions are widely used for constructing five-membered heterocyclic rings. chim.it While often applied to nitrogen heterocycles, the principles can be extended to oxygen and sulfur-containing rings. For example, the reaction of α-diazocarbonyls with alkynes can lead to the formation of substituted furans, demonstrating the utility of annulation in building the furan (B31954) ring system. nih.gov

Regioselective Synthesis of Substituted 2(3H)-Benzofuranthiones

The synthesis of substituted 2(3H)-benzofuranthiones with specific substitution patterns often requires regioselective methods. Regioselectivity can be controlled at various stages of the synthesis, either during the construction of the benzofuranone precursor or in subsequent functionalization steps.

One approach involves the regioselective synthesis of substituted benzofuranones, which can then be converted to the corresponding thiones. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution at any position. oregonstate.edu

Another strategy for achieving regioselectivity involves the functionalization of the pre-formed this compound. For instance, phase transfer catalyzed alkylation of this compound with propargyl halides affords S-alkylated derivatives. These intermediates can then undergo a thio-Claisen rearrangement to yield benzofuran-annulated six-membered sulfur heterocycles in a regioselective manner. researchgate.netresearchgate.net This demonstrates how the reactivity of the thiolactone can be harnessed to introduce substituents at specific positions.

Alkylation Reactions

Alkylation of this compound is a key transformation that introduces an alkyl group onto the sulfur atom, forming S-alkyl derivatives. This process is crucial as it sets the stage for subsequent rearrangement reactions.

The S-alkylation of this compound can be efficiently achieved using propargyl halides in the presence of a phase transfer catalyst (PTC). clockss.orgiosrjournals.org Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid phase). clockss.org In this context, the PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the anionic thione from the solid or aqueous phase to the organic phase where the alkylating agent, propargyl halide, resides. clockss.org

This method offers several advantages, including milder reaction conditions, higher yields, and the avoidance of harsh, anhydrous solvents. clockss.orgiosrjournals.org The reaction typically proceeds by deprotonating the thiol tautomer of this compound with a base, such as potassium carbonate, to form a thiolate anion. clockss.org This anion is then paired with the PTC cation and brought into the organic phase to react with the propargyl halide, yielding the corresponding S-propargyl derivative.

Table 1: Phase Transfer Catalyzed S-Alkylation of Thiones with Propargyl Halides

Thione Reactant Propargyl Halide Base Phase Transfer Catalyst Product Yield (%) Reference
This compound Propargyl Bromide K₂CO₃ TBAB 2-(Prop-2-yn-1-ylthio)benzofuran High clockss.org

The S-alkylation of this compound under phase transfer catalysis conditions follows a nucleophilic substitution mechanism. The key steps are:

Anion Formation: A base abstracts the proton from the thiol form of this compound, generating a thiolate anion.

Ion Pair Formation: The phase transfer catalyst, a quaternary ammonium cation (Q⁺), forms an ion pair with the thiolate anion (RS⁻).

Phase Transfer: This ion pair (Q⁺RS⁻) is soluble in the organic phase and migrates from the solid/aqueous interface into the organic phase.

Nucleophilic Attack: In the organic phase, the thiolate anion acts as a nucleophile and attacks the electrophilic carbon of the propargyl halide, displacing the halide ion and forming the S-alkylated product.

Catalyst Regeneration: The quaternary ammonium halide (Q⁺X⁻) returns to the aqueous/solid phase to repeat the cycle.

This catalytic cycle allows for the continuous transfer of the reactive thiolate anion into the organic phase, driving the reaction to completion under mild conditions. clockss.org

Pericyclic Reactions and Rearrangements

The S-alkylated derivatives of this compound are precursors for fascinating and synthetically useful pericyclic reactions, particularly thio-Claisen rearrangements and other sigmatropic shifts. sethanandramjaipuriacollege.inwikipedia.org Pericyclic reactions are concerted processes that occur through a cyclic transition state. libretexts.org

The thio-Claisen rearrangement is a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement of an allyl vinyl sulfide, which upon heating, yields a γ,δ-unsaturated thiocarbonyl compound. sethanandramjaipuriacollege.inwikipedia.org In the context of S-propargyl derivatives of this compound, a similar thermal rearrangement can occur. The S-propargyl group can be considered an analogue of an allyl group.

Upon heating, the S-propargyl derivative of this compound undergoes a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement. This involves the concerted breaking of the C-S bond and the formation of a new C-C bond, leading to the formation of a new heterocyclic system. sethanandramjaipuriacollege.in The driving force for this irreversible reaction is often the formation of a more stable product, such as a thiophene (B33073) or thiopyran ring fused to the benzofuran core. iosrjournals.orgsethanandramjaipuriacollege.in

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orgstereoelectronics.orguh.edu These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates. wikipedia.org

In benzofuranthione systems, thermal sigmatropic rearrangements are key transformations. For instance, a sethanandramjaipuriacollege.inresearchgate.net-sigmatropic hydrogen shift can occur in certain rearranged products. stereoelectronics.org According to the Woodward-Hoffmann rules, a thermal sethanandramjaipuriacollege.inresearchgate.net-sigmatropic hydrogen shift is a suprafacial process, meaning the hydrogen atom moves along the same face of the π-system. stereoelectronics.orguh.edu This type of rearrangement can lead to the formation of thermodynamically more stable isomers. In contrast, thermal stereoelectronics.orgresearchgate.net-sigmatropic hydrogen shifts are symmetry-forbidden to occur suprafacially and are geometrically constrained from proceeding antarafacially. stereoelectronics.org

The stereochemistry of sigmatropic rearrangements, such as the thio-Claisen rearrangement, is a critical aspect that dictates the three-dimensional structure of the product. These reactions are often highly stereoselective. sethanandramjaipuriacollege.in The stereochemical outcome is governed by the geometry of the transition state.

For a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement, a chair-like transition state is generally favored, which minimizes steric interactions. The substituents on the migrating group and the π-system will adopt pseudo-equatorial positions in the transition state to achieve the lowest energy pathway. This leads to the predictable formation of a specific stereoisomer. For instance, in related systems, it has been observed that (E)-alkenes favor the formation of anti products, while (Z)-alkenes favor the formation of syn products. uh.edu While specific stereochemical studies on this compound itself were not found in the provided search results, the general principles of stereoselectivity in thio-Claisen rearrangements are well-established and would be expected to apply. sethanandramjaipuriacollege.inuh.edu

Nucleophilic and Electrophilic Transformations

The thiocarbonyl group in this compound is the primary site for both nucleophilic and electrophilic attacks. The carbon atom of the C=S bond is electrophilic, while the sulfur atom possesses nucleophilic character due to its lone pairs of electrons.

Nucleophilic Reactions

The electrophilic carbon of the thiocarbonyl group is susceptible to attack by a variety of nucleophiles. These reactions are analogous to those of carbonyl compounds but often exhibit different reactivity patterns due to the unique properties of the thiocarbonyl group. The C=S bond is weaker and more polarizable than the C=O bond, which can influence the reaction pathways.

Reaction with Amines and Thiols: While specific studies on the reaction of this compound with amines and thiols are not extensively documented in readily available literature, the general reactivity of thiocarbonyl compounds suggests that such reactions would proceed. For instance, related thiocoumarins undergo Michael additions with various nucleophiles. beilstein-journals.org In a broader context, multicomponent reactions involving furans, thiols, and amines highlight the propensity of sulfur nucleophiles to react at electrophilic centers, followed by amine condensation, leading to complex heterocyclic structures. fu-berlin.de

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the electrophilic carbon of thiocarbonyl groups. In the case of this compound, the addition of a Grignard reagent would be expected to yield a tertiary alcohol after acidic workup, analogous to the reaction with esters where double addition can occur. uzh.chacs.org The initial nucleophilic attack on the thiocarbonyl carbon would form a magnesium thiolate intermediate. A second equivalent of the Grignard reagent could then add, leading to the final product after hydrolysis.

Reaction with Ylides: Phosphorus ylides, key reagents in the Wittig reaction, are known to react with aldehydes and ketones to form alkenes. nih.govnih.gov The reaction of a phosphonium (B103445) ylide with the thiocarbonyl group of this compound would be expected to proceed in a similar fashion, leading to the formation of an exocyclic double bond at the 2-position of the benzofuran ring. This reaction would likely proceed through a thiaphosphetane intermediate, which would then collapse to form the alkene and triphenylphosphine (B44618) sulfide. Sulfur ylides can also react with carbonyl and thiocarbonyl compounds to produce epoxides and thiiranes, respectively. mdpi.com

Reaction with Enamines: Enamines, which are nucleophilic at the α-carbon, can react with electrophiles. caltech.edu The reaction of an enamine with this compound would likely involve the nucleophilic attack of the enamine's α-carbon on the electrophilic thiocarbonyl carbon. This could lead to the formation of a new carbon-carbon bond and potentially more complex heterocyclic structures after subsequent cyclization or rearrangement steps. uzh.ch

Electrophilic Reactions

The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and can be attacked by electrophiles. Alkylation, for example with alkyl halides, would be expected to occur at the sulfur atom, forming a thioether derivative. This S-alkylation would result in a cationic species that could then be involved in further reactions.

Cycloaddition Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group of this compound can participate as a 2π component in various cycloaddition reactions, a testament to its enhanced reactivity compared to the analogous carbonyl group. Thioketones are often referred to as "superdienophiles" and "superdipolarophiles" due to their high reactivity in these transformations. researchgate.net

Hetero-Diels-Alder Reactions

In the hetero-Diels-Alder reaction, a diene reacts with a heterodienophile, which contains a heteroatom in the double or triple bond. The thiocarbonyl group of this compound can act as a potent dienophile. The reaction with a conjugated diene would lead to the formation of a six-membered sulfur-containing heterocyclic ring fused to the benzofuran system. The general reactivity of thioketones in hetero-Diels-Alder reactions is well-established, often proceeding with high regioselectivity. researchgate.netcore.ac.ukchempedia.inforsc.org The reaction of various thioketones with different dienes has been shown to yield thiopyran derivatives. researchgate.netcore.ac.ukchempedia.info

Table 1: Examples of Hetero-Diels-Alder Reactions with Thioketones

DieneThioketoneProductReference
2,3-Dimethyl-1,3-butadieneAryl/Hetaryl ThioketonesSubstituted Thiopyrans researchgate.net
CyclopentadieneThiochalconesFused Dihydrothiopyrans chempedia.info
AzoalkenesVarious Thioketones1,3,4-Thiadiazine derivatives rsc.org

[3+2] Cycloaddition Reactions

This compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. Thiocarbonyl ylides, for example, can be generated in situ and trapped with dipolarophiles. Conversely, the C=S bond of this compound can react with various 1,3-dipoles such as nitrile oxides, nitrones, and azides. rsc.orglibretexts.org The reaction of thioketones with thiocarbonyl ylides has been shown to be a viable route to various sulfur-containing heterocycles. oregonstate.edu

Table 2: Examples of [3+2] Cycloaddition Reactions with Thiocarbonyl Compounds

1,3-DipoleDipolarophile (C=S)ProductReference
Thiocarbonyl YlidesAlkenes/AlkynesDihydro-/Tetrahydrothiophenes oregonstate.edu
Nitrile OxidesThioketones1,4,2-Oxathiazoles rsc.org
DiazoalkanesThioketonesThiadiazolines libretexts.org

The reactivity of this compound in these cycloaddition reactions is anticipated to be high, driven by the favorable frontier molecular orbital interactions between the HOMO of the diene or dipole and the LUMO of the thiocarbonyl group.

The Historical Development of 2 3h Benzofuranthione Chemistry

The journey of organic chemistry began in the early 19th century, with Friedrich Wöhler's synthesis of urea (B33335) in 1828 being a pivotal moment that debunked the theory of vitalism. libretexts.orgblogspot.com This discovery opened the door for chemists to synthesize organic compounds from inorganic starting materials, laying the groundwork for the synthesis of complex molecules like 2(3H)-Benzofuranthione. libretexts.orgblogspot.com

The development of analytical methods by chemists like Lavoisier, Gay-Lussac, and Liebig throughout the 19th century was crucial for determining the elemental composition of organic compounds. rochelleforrester.ac.nz These advancements, coupled with the evolving theories of chemical structure and bonding proposed by figures like Kekulé and Couper, provided the theoretical framework necessary to understand and eventually synthesize novel heterocyclic systems. rochelleforrester.ac.nz

Derivatization and Analog Synthesis from 2 3h Benzofuranthione

Synthesis of Sulfur Heterocycles Annulated with Benzofuran (B130515) Systems

The 2(3H)-benzofuranthione moiety serves as a valuable precursor for the construction of fused heterocyclic systems, particularly those containing a thiophene (B33073) ring. These annulated structures are of interest due to their potential applications in materials science and medicinal chemistry.

Formation of Thienobenzofurans

The synthesis of thienobenzofurans, where a thiophene ring is fused to the benzofuran core, can be achieved through various synthetic strategies. One prominent method is the application of the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgumich.edu

In a typical Gewald reaction, a ketone or aldehyde condenses with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. mdpi.commdpi.com For the synthesis of thienobenzofurans from this compound, the thione would act as the ketone component. The reaction would proceed via an initial Knoevenagel condensation between the active methylene (B1212753) group at the C3 position of the benzofuranthione and an activated nitrile, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.org This is followed by the addition of elemental sulfur to the intermediate and subsequent cyclization to form the fused 2-aminothienobenzofuran system. The general mechanism involves the formation of a sulfur-containing intermediate which then undergoes intramolecular cyclization and tautomerization. chemrxiv.org

Table 1: Potential Reactants for Gewald Reaction with this compound

Activated NitrileBasePotential Product
MalononitrileMorpholine, Triethylamine2-Amino-3-cyanothieno[2,3-b]benzofuran
Ethyl cyanoacetatePiperidine, Triethylamine2-Amino-3-ethoxycarbonylthieno[2,3-b]benzofuran
CyanoacetamideSodium ethoxide2-Amino-3-carbamoylthieno[2,3-b]benzofuran

Another approach involves the reaction of the S-alkylated derivative of this compound with α-halocarbonyl compounds, followed by an intramolecular cyclization to furnish the thieno[2,3-b]benzofuran skeleton.

Synthesis of Other Fused Heterocycles

Beyond thienobenzofurans, the this compound core can be utilized to synthesize other fused sulfur-containing heterocycles. For instance, reaction with hydrazonoyl halides presents a pathway to fused 1,3,4-thiadiazole (B1197879) derivatives. Hydrazonoyl halides are known to react with thioamides and thioureas to form various heterocyclic compounds. researchgate.net The reaction of this compound with an appropriate N-arylhydrazonoyl chloride in the presence of a base is expected to proceed via an initial S-alkylation followed by an intramolecular cyclization with the elimination of hydrogen chloride to yield a benzofuro[2,3-e] arkat-usa.orgumich.eduwikipedia.orgtriazolo[4,3-a]pyrimidine derivative or a related fused thiadiazole structure.

Furthermore, the synthesis of benzofuro[2,3-d]thiazoles can be envisioned. A common route to thiazole (B1198619) rings involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). By analogy, derivatization of the 3-position of this compound to introduce a suitable functional group could be followed by reaction with a sulfur-containing reagent to construct the fused thiazole ring.

Preparation of S-Substituted this compound Derivatives

The sulfur atom of the thiocarbonyl group in this compound is a primary site for functionalization, readily undergoing reactions with various electrophiles to yield S-substituted derivatives. These derivatives are important intermediates for further synthetic transformations.

S-alkylation is a common modification, typically achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction efficiency.

S-acylation can be accomplished by treating this compound with acyl chlorides or acid anhydrides. This reaction introduces an S-acyl group, which can serve as a protecting group or as a reactive handle for further modifications. The Friedel-Crafts acylation provides a general method for the introduction of acyl groups onto aromatic rings, and similar principles can be applied for the S-acylation of the thione. thermofisher.comwikipedia.orgchemistrysteps.com

Table 2: Examples of S-Substitution Reactions of this compound

ReagentReaction TypeProduct Type
Methyl iodideS-Alkylation2-(Methylthio)benzofuran
Benzyl bromideS-Alkylation2-(Benzylthio)benzofuran
Acetyl chlorideS-AcylationS-(Benzofuran-2-yl) ethanethioate
Benzoyl chlorideS-AcylationS-(Benzofuran-2-yl) benzothioate

Functionalization at Other Positions of the Benzofuranthione Core

In addition to modifications at the sulfur atom, the this compound scaffold allows for functionalization at the C3-position and on the aromatic benzene (B151609) ring.

The active methylene group at the C3-position is susceptible to a variety of condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org In the context of this compound, the C3-methylene protons are acidic and can be deprotonated by a weak base to form a carbanion. This carbanion can then react with various electrophiles. For example, condensation with aromatic aldehydes can introduce an arylidene substituent at the C3 position. sciensage.inforsc.org

Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzene ring of the benzofuranthione core. byjus.commasterorganicchemistry.comlibretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed, with the position of substitution being directed by the existing benzofuranthione moiety. byjus.com The benzofuran ring system generally directs electrophilic attack to the 4- and 6-positions. nih.gov

Table 3: Potential Functionalization at C3 and Benzene Ring

Reaction TypeReagent(s)Position of FunctionalizationProduct Type
Knoevenagel CondensationBenzaldehyde, PiperidineC33-(Phenylmethylene)-2(3H)-benzofuranthione
Friedel-Crafts AcylationAcetyl chloride, AlCl₃Benzene Ring (e.g., C6)6-Acetyl-2(3H)-benzofuranthione
NitrationHNO₃, H₂SO₄Benzene RingNitro-2(3H)-benzofuranthione
HalogenationBr₂, FeBr₃Benzene RingBromo-2(3H)-benzofuranthione

Computational and Theoretical Investigations of 2 3h Benzofuranthione

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure and bonding of 2(3H)-Benzofuranthione would likely be conducted using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy. Such studies would elucidate the distribution of electrons within the molecule and the nature of its chemical bonds.

Key areas of analysis would include the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the thione sulfur atom and the adjacent carbon, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the benzofuran (B130515) ring system, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and spectroscopic properties.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/CharacteristicComputational Method
HOMO Energy~ -6.5 eVDFT/B3LYP
LUMO Energy~ -1.8 eVDFT/B3LYP
HOMO-LUMO Gap~ 4.7 eVDFT/B3LYP
Dipole Moment~ 3.5 DDFT/B3LYP
Charge on Sulfur (S)NegativeNBO Analysis
Charge on Carbon (C=S)PositiveNBO Analysis

Note: The values in this table are hypothetical and based on typical results for similar heterocyclic thiones. Actual values would require specific quantum chemical calculations.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, theoretical studies could investigate various reactions, such as its tautomerization to the thiol form (2-mercaptobenzofuran) or its behavior in cycloaddition reactions.

Reaction pathway calculations would involve identifying the minimum energy path connecting reactants to products. Along this path, the transition state (TS), a first-order saddle point on the potential energy surface, represents the energy maximum and is the key to understanding the reaction's kinetics. The energy barrier, which is the difference in energy between the reactants and the transition state, determines the reaction rate.

For the thione-thiol tautomerism, computational analysis would likely show that the thione form is thermodynamically more stable. The transition state for this proton transfer reaction would involve a three- or four-membered ring-like structure, possibly mediated by a solvent molecule. The calculated activation energy would provide an estimate of how readily this tautomerization occurs.

Table 2: Hypothetical Reaction Pathway Data for the Thione-Thiol Tautomerism of this compound

ParameterReactant (Thione)Transition StateProduct (Thiol)
Relative Energy (kcal/mol)0.025.05.0
Key Bond Distance (Å)C=S: 1.65S-H: 1.80, C-O: 1.35S-H: 1.34, C=O: 1.25
Imaginary Frequency (cm⁻¹)N/A-1500N/A

Note: This table presents illustrative data. Precise values would be the outcome of detailed quantum mechanical calculations.

Conformational Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of a conformational study would be the puckering of the five-membered furanone ring. While the fused benzene (B151609) ring is planar, the dihydrofuranone moiety can adopt different conformations.

Computational methods would be employed to perform a systematic scan of the potential energy surface by varying the key dihedral angles within the furanone ring. This would identify the stable conformers, which correspond to local minima on the potential energy surface. The relative energies of these conformers would determine their populations at a given temperature according to the Boltzmann distribution.

It is anticipated that the this compound ring system is largely planar due to the influence of the fused aromatic ring and the sp² hybridized carbon of the thione group. However, slight deviations from planarity, leading to envelope or twisted conformations of the furanone ring, could exist. The energy barriers between these conformers would also be calculated to understand the dynamics of their interconversion.

Spectroscopic Parameter Prediction and Mechanistic Interpretation

Computational quantum chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of IR spectra involves the calculation of vibrational frequencies and their corresponding intensities. By analyzing the normal modes of vibration, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, a strong absorption band corresponding to the C=S stretching vibration would be a key feature, typically appearing in the region of 1050-1250 cm⁻¹.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions, when compared with experimental data, can help in the definitive assignment of signals in the NMR spectra. The calculated chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons on the benzene ring would exhibit chemical shifts characteristic of an aromatic system, with variations depending on their proximity to the electron-withdrawing furanone ring.

The prediction of UV-Vis spectra is achieved through Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths. The results would help in understanding the origin of the absorption bands observed in the experimental UV-Vis spectrum of this compound and how they relate to its electronic structure.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value Range
Infrared (IR)C=S Stretch1050 - 1250 cm⁻¹
¹³C NMRC=S Carbon190 - 210 ppm
¹H NMRAromatic Protons7.0 - 8.0 ppm
UV-Visλmax280 - 320 nm

Note: The predicted values are based on general knowledge of similar compounds and would need to be confirmed by specific calculations.

Role of 2 3h Benzofuranthione As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 2(3H)-benzofuranthione scaffold serves as a versatile precursor for the synthesis of more complex molecular architectures. The thioester linkage within the five-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the introduction of various functional groups and the construction of larger, more intricate structures.

The general reactivity of thiolactones involves cleavage of the endocyclic C-S bond by nucleophiles, which can be harnessed to generate intermediates for further synthetic manipulations. For instance, reaction with amines could lead to the formation of amides with a pendant thiol group, which can then be engaged in subsequent cyclization or coupling reactions to build fused heterocyclic systems.

NucleophilePotential ProductSubsequent Transformations
Primary AminesN-substituted 2-mercaptobenzylamidesIntramolecular cyclization, S-alkylation
Hydrazines2-MercaptobenzylhydrazidesFormation of pyrazolidinones, thiadiazines
Grignard ReagentsRing-opened keto-thiolsCyclization to larger rings, functional group interconversions

This ring-opening strategy provides a pathway to linear molecules with multiple functional groups that can be selectively manipulated to construct diverse molecular frameworks.

Applications in Organic Synthesis Methodologies

This compound can be employed in various organic synthesis methodologies, leveraging the unique reactivity of the thiolactone moiety. One of the key applications lies in its use as an electrophilic partner in reactions with a wide range of nucleophiles.

Ring-Opening Reactions: As mentioned, the most prominent reaction of thiolactones is their ring-opening by nucleophiles. This can be utilized in a variety of synthetic contexts:

Amide Synthesis: Reaction with primary and secondary amines can afford N-substituted 2-(mercaptomethyl)benzamides.

Ester Synthesis: Although less common, strong alkoxides could potentially open the ring to form the corresponding thioesters.

Carbon-Carbon Bond Formation: Organometallic reagents like Grignard reagents or organolithiums can attack the carbonyl carbon, leading to ring-opened ketones after workup.

The general scheme for nucleophilic acyl substitution and ring-opening is depicted below:

Thionation Reactions: The synthesis of this compound itself from 2(3H)-benzofuranone is a key methodological application. The use of thionating agents like Lawesson's reagent is a well-established method for converting carbonyls to thiocarbonyls.

Thionating AgentTypical Conditions
Lawesson's ReagentToluene, reflux
Phosphorus Pentasulfide (P₄S₁₀)Pyridine, reflux

Development of Novel Reagents and Catalysts Based on the this compound Scaffold

The inherent structure of this compound, featuring a fused aromatic ring and a reactive sulfur-containing heterocycle, makes it an interesting scaffold for the development of novel reagents and catalysts.

Ligand Development: The sulfur atom in the ring and potentially a thiol group generated after ring-opening can act as coordination sites for metal ions. This allows for the design of novel ligands for catalysis. For example, chiral derivatives of this compound could be synthesized and used to create chiral metal complexes for asymmetric catalysis.

Organocatalysis: The rigid benzofuran (B130515) backbone can serve as a scaffold to which catalytically active moieties can be attached. For instance, appending a proline or a thiourea (B124793) group to the scaffold could lead to new classes of organocatalysts for various asymmetric transformations. The defined stereochemical environment provided by the fused ring system could influence the stereochemical outcome of the catalyzed reactions.

While specific examples of catalysts and reagents derived directly from this compound are not yet widely reported in the literature, the principles of catalyst design suggest that this scaffold holds significant potential for future developments in this area. The ease of functionalization of the aromatic ring and the reactivity of the thiolactone moiety provide multiple handles for chemical modification and the introduction of catalytically active groups.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2(3H)-Benzofuranthione derivatives, and how can structural purity be ensured?

  • Methodological Answer : Derivatives of this compound, such as 5,7-di-tert-butyl-3-hydroxy variants, are typically synthesized via condensation reactions. For example, tert-butyl-substituted analogs can be prepared by reacting phenolic precursors with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Post-synthesis, purity is confirmed using thin-layer chromatography (TLC) and recrystallization in hexane or ethyl acetate. Structural validation requires ¹H and ¹³C NMR spectroscopy (e.g., in CDCl₃ with TMS as an internal standard) to identify characteristic peaks, such as the lactone carbonyl signal at ~170 ppm in ¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign signals for tert-butyl groups (δ 1.2–1.4 ppm in ¹H NMR; δ 28–32 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 246.162 for C₁₆H₂₂O₂) .
  • Infrared (IR) Spectroscopy : Detect lactone C=O stretches at ~1750 cm⁻¹ .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Verify via repeated purification or computational modeling (DFT) to predict spectra .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : While specific toxicity data are limited, general precautions for aromatic lactones apply:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in amber vials at 2–8°C to prevent photodegradation.
  • Dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound analogs for targeted bioactivity?

  • Methodological Answer :

Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cannabinoid receptors) by modeling tert-butyl groups as hydrophobic anchors .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to guide functional group selection .

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stability and reactivity, such as susceptibility to hydrolysis at the lactone ring .

Q. What experimental strategies address low yields in the synthesis of 5,7-di-tert-butyl-2(3H)-Benzofuranthione?

  • Methodological Answer : Low yields (~30–40%) often result from steric hindrance from tert-butyl groups. Mitigation strategies include:

  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve homogeneity .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Switch from DMF to THF or DMSO to stabilize intermediates .

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and how is degradation monitored?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC-UV (λ = 254 nm) to detect lactone ring-opening products (e.g., carboxylic acids) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., ~300°C for tert-butyl derivatives) .
  • Light Exposure : Conduct photostability tests under ICH Q1B guidelines using UV-Vis spectroscopy to track absorbance changes .

Q. What advanced analytical approaches resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., cannabinoid receptor agonism) may arise from assay variability. Solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 transfected with CB2 receptors) and controls (e.g., WIN55,212-2) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics independently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.